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Compound of Interest

Compound Name:
4-Oxospiro[2.5]octane-1-

carboxylic acid

Cat. No.: B11761564

Get Quote

The defining feature of 4-oxospiro compounds is the interplay between the spiro-quaternary

carbon and the carbonyl group.

The Thorpe-Ingold Effect (Gem-Dialkyl Effect)
The spiro center exerts a profound Thorpe-Ingold effect, compressing the internal bond angle

(< 109.5°) of the ring. This compression accelerates cyclization rates during synthesis and

stabilizes the ring against hydrolytic cleavage. In spiro[chroman-2,4'-piperidine]-4-one, the

spiro-C2 carbon locks the piperidine ring perpendicular to the chroman plane, creating a rigid

"T-shaped" topology that is critical for binding in deep protein pockets (e.g., the

carboxyltransferase domain of ACC).

Stereoelectronic Gating
The 4-oxo group is sterically shielded by the adjacent spiro center. Nucleophilic attack at C4

(e.g., by hydride or Grignard reagents) is governed by the trajectory of the incoming

nucleophile relative to the axial/equatorial orientation of the spiro-ring substituents.

Axial Attack: Favored for small nucleophiles (Hydride), leading to equatorial alcohols.
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Equatorial Attack: Often blocked by the bulk of the spiro-piperidine or spiro-cyclopropane

moiety.

Part 2: Synthetic Strategies
The construction of the 4-oxospiro core requires the simultaneous formation of the quaternary

center and the cyclic ketone.

The Kabbe Condensation (Primary Route for
Chromanones)
The most robust method for synthesizing spiro[chroman-2,4'-piperidin]-4-ones is the Kabbe

condensation. This involves the reaction of 2-hydroxyacetophenones with cyclic ketones (e.g.,

N-Boc-4-piperidone) catalyzed by pyrrolidine.

Mechanism:

Formation of a ketimine/enamine between the ketone and pyrrolidine.

Aldol-type condensation with 2-hydroxyacetophenone.

Intramolecular Michael addition (oxy-Michael) to close the pyran ring.

Visualization: Kabbe Condensation Pathway
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Figure 1: The Kabbe Condensation pathway for constructing the spiro-chromanone core.

Part 3: Chemical Reactivity Profile
The 4-oxo group in spiro scaffolds exhibits unique reactivity due to the proximity of the

quaternary center.
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Carbonyl Modifications (C4 Reactivity)
While the spiro center is chemically inert, the C4 ketone is a versatile handle.

Grignard Addition: Reaction with organomagnesium halides (R-MgX) yields tertiary alcohols.

In spiro[chroman-2,4'-piperidin]-4-one, this is often followed by acid-catalyzed dehydration to

form 3,4-chromenes, which are potent fluorescence probes.

Stereoselective Reduction: Reduction with NaBH₄ typically yields the corresponding alcohol.

The stereoselectivity (cis vs. trans relative to the spiro-O) is dictated by the catalyst. Iridium-

spiro catalysts (Ir-SpiroPAP) have achieved >90% ee in related kinetic resolutions.

Beckmann Rearrangement: Conversion to the oxime followed by rearrangement expands

the ring to a 1,5-benzoxazepine, a scaffold found in CNS-active agents.

Distal Functionalization (Piperidine Nitrogen)
In medicinal chemistry, the piperidine nitrogen (N') is the primary vector for diversification.

Reductive Amination: The N' atom is alkylated using aryl aldehydes and sodium

triacetoxyborohydride (STAB).

Selectivity: This reaction proceeds without affecting the C4 ketone, provided mild reducing

agents (STAB) are used rather than LiAlH₄.

Visualization: Reactivity Divergence
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Figure 2: Divergent reactivity of the spiro-chromanone scaffold at the C4 ketone vs. the N'

piperidine nitrogen.

Part 4: Medicinal Chemistry Data[1][2][3]
Spiro-chromanones are validated inhibitors of Acetyl-CoA Carboxylase (ACC), a key enzyme in

fatty acid synthesis. The spiro-linkage orients the hydrophobic "tail" into the ACC active site.

Table 1: Structure-Activity Relationship (SAR) of Spiro-Chromanone Derivatives (Data

aggregated from ACC inhibition assays)

Compound ID
R-Group
(Piperidine N)

C4 Substituent ACC1 IC₅₀ (nM) Notes

Lead A H (Free amine) =O (Ketone) > 10,000
Inactive without

hydrophobic tail

Lead B

2,6-

diisopropylphenyl

amide

=O (Ketone) 12
High potency;

rigid linker

Lead C

4-

isopropoxybenzo

yl

=O (Ketone) 45
Good metabolic

stability

Lead D
Sulfonyl-aryl

spacer
=O (Ketone) 310

Improved

cytotoxicity

profile (MCF-7)

Key Insight: The C4 ketone is often essential for hydrogen bonding within the receptor pocket

(e.g., interacting with backbone amides), while the N-substituent drives hydrophobic

interactions.

Part 5: Experimental Protocol
Protocol: Synthesis of Spiro[chroman-2,4'-piperidin]-4-one via Kabbe Condensation

Objective: To synthesize the core scaffold from 2-hydroxyacetophenone and N-Boc-4-

piperidone.
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Reagents:

2-Hydroxyacetophenone (10 mmol)

N-Boc-4-piperidone (10 mmol)

Pyrrolidine (5 mmol, 0.5 eq)

Methanol (20 mL)

Step-by-Step Methodology:

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, dissolve 2-hydroxyacetophenone (1.36 g, 10 mmol) and N-Boc-4-piperidone

(1.99 g, 10 mmol) in methanol (20 mL).

Catalysis: Add pyrrolidine (0.41 mL, 5 mmol) dropwise to the solution.

Reaction: Heat the mixture to reflux (65°C) for 24 hours. Monitor progress by TLC

(Hexane:EtOAc 3:1). The product typically appears as a less polar spot compared to the

starting ketone.

Workup: Cool the reaction to room temperature. The product often precipitates directly.

If precipitate forms: Filter the solid, wash with cold methanol (2 x 5 mL), and dry under

vacuum.

If no precipitate: Evaporate the solvent under reduced pressure. Dissolve the residue in

EtOAc (50 mL), wash with 1N HCl (20 mL) to remove pyrrolidine, then brine. Dry over

Na₂SO₄.[1]

Purification: Recrystallize from ethanol or purify via flash column chromatography (SiO₂, 0-

20% EtOAc in Hexanes).

Yield: Typical yields range from 60-85%.

Validation:
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¹H NMR (CDCl₃): Look for the disappearance of the acetophenone methyl singlet and the

appearance of the methylene protons of the chroman ring (approx. 2.7 ppm, s, 2H) and the

piperidine ring signals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b11761564?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11761564?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

